2-nitro-N-(piperidin-1-yl)pyridin-3-amine
Overview
Description
“2-nitro-N-(piperidin-1-yl)pyridin-3-amine” is a compound that has been mentioned in the context of inhibitors of cellular metabolic processes . It is a type of piperidine derivative, which are important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would include this piperidine ring, along with nitro and pyridin-3-amine functional groups.Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
While the specific mechanism of action for “2-nitro-N-(piperidin-1-yl)pyridin-3-amine” is not mentioned in the retrieved papers, piperidine derivatives are known to be involved in a wide range of pharmacological activities . For example, they can act as inhibitors of certain enzymes, which makes them useful for treating certain cancers .
Future Directions
The future directions for research on “2-nitro-N-(piperidin-1-yl)pyridin-3-amine” and other piperidine derivatives could involve further exploration of their pharmacological applications . This could include investigating their potential use in treating other diseases, as well as optimizing their synthesis methods .
Properties
IUPAC Name |
2-nitro-N-piperidin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)10-9(5-4-6-11-10)12-13-7-2-1-3-8-13/h4-6,12H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEJVOSWDJOIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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